molecular formula C12H12N4O3 B7759096 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No.: B7759096
M. Wt: 260.25 g/mol
InChI Key: DNXVTCFDVZSTQP-UHFFFAOYSA-N
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Description

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate triazine precursors. One common method includes the use of piperonal as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis in certain cancer cell lines, possibly through the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one apart is its unique combination of the benzo[d][1,3]dioxole and triazine moieties, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-11(14-12(17)16-15-7)13-5-8-2-3-9-10(4-8)19-6-18-9/h2-4H,5-6H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXVTCFDVZSTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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